molecular formula C9H16N2O4S B3112671 1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline CAS No. 191281-32-0

1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline

Cat. No.: B3112671
CAS No.: 191281-32-0
M. Wt: 248.3 g/mol
InChI Key: HUAGJEFCGABVOP-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dideoxy-2'-dimethylamino-α-D-glucopyranoso-[2,1-d]-2'-thiazoline is a synthetic thiazoline-based inhibitor designed to mimic the oxazoline transition state intermediate in glycoside hydrolysis. It belongs to a class of compounds targeting β-N-acetylglucosaminidases (GH84 enzymes), particularly O-GlcNAcase (OGA), which regulates protein O-GlcNAcylation—a post-translational modification linked to neurodegenerative diseases, diabetes, and cancer . Structurally, it features a bicyclic glucopyranose core fused with a thiazoline ring substituted with a dimethylamino group at the 2'-position. This modification aims to enhance selectivity and potency for OGA over lysosomal β-hexosaminidases (HexA/B) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,5R,6S,7R,7aR)-2-(dimethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-11(2)9-10-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGJEFCGABVOP-FMDGEEDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2C(C(C(OC2S1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the glucopyranose ring: This can be achieved through the cyclization of a suitable sugar derivative.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine under controlled conditions to ensure selective substitution.

    Formation of the thiazoline ring: This is usually accomplished through a cyclization reaction involving a thiol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Structural Modifications and Enzyme Selectivity

The inhibitory activity and selectivity of thiazoline derivatives depend on substituents at the 2'-position of the thiazoline ring and modifications at the 6-position of the glucopyranose core. Key analogues include:

Compound Name 2'-Substituent 6-Position Modification Key Enzymes Targeted (Ki or IC₅₀) Selectivity (OGA vs. HexA/B)
NAG-thiazoline Methyl None OGA (Ki = 180 nM), HexA/B (stronger binding) Low
NButGT (2'-propyl derivative) Propyl None OGA (Ki = ~200 nM) Moderate (1200-fold at pH 6.5)
Thiamet-G (2'-ethylamino) Ethylamino None OGA (Ki = 21 nM) High
Target compound (2'-dimethylamino) Dimethylamino Not specified in evidence Likely OGA (data pending) Expected higher selectivity
Compound 4 () Methyl 4-Phenyltriazolyl Not reported Not studied
Compound 5 () Methyl 4-Hydroxymethyltriazolyl Not reported Not studied

Key Findings :

  • NAG-thiazoline (2'-methyl) is a broad-spectrum inhibitor of GH20 and GH84 enzymes but lacks selectivity for OGA due to strong binding to HexA/B .
  • NButGT (2'-propyl) improves selectivity for OGA by 1200-fold over HexA/B at pH 6.5 but sacrifices potency (Ki ~200 nM) .
  • Thiamet-G (2'-ethylamino) achieves nanomolar inhibition (Ki = 21 nM) and high selectivity by exploiting electrostatic interactions with OGA’s catalytic aspartate residue .
Mechanistic and Pharmacological Differences
  • Triazolyl Modifications: Derivatives with triazolyl groups at the 6-position (e.g., Compounds 4–10 in ) are synthesized to improve solubility or enable click chemistry for bioconjugation. For example, Compound 5 (4-hydroxymethyltriazolyl) introduces a polar hydroxymethyl group, while Compound 4 (4-phenyltriazolyl) adds hydrophobicity .
  • Solubility : Thiamet-G exhibits high solubility in water (50 mg/mL) and DMSO (50 mg/mL), critical for in vivo studies . In contrast, NAG-thiazoline and NButGT require formulation adjustments due to lower solubility .
Therapeutic Potential
  • Thiamet-G is the most clinically advanced, demonstrating efficacy in reducing tau aggregation in Alzheimer’s disease models by elevating O-GlcNAc levels .
  • NButGT and NAG-thiazoline are primarily research tools due to their lower selectivity or potency .
  • The target compound’s dimethylamino group may offer metabolic stability advantages, but in vivo data are needed to validate this .

Biological Activity

1,2-Dideoxy-2'-dimethylamino-alpha-D-glucopyranoso-[2,1-d]-2'-thiazoline (CAS No. 191281-32-0) is a synthetic compound with notable biological activity. It is characterized by its unique molecular structure, which includes a thiazoline ring and a dimethylamino group. This compound has garnered attention due to its potential applications in biochemistry and pharmacology, particularly as an inhibitor of specific enzymes.

  • Molecular Formula : C9H16N2O4S
  • Molecular Weight : 248.30 g/mol
  • Structure : The compound features a glucopyranosyl moiety linked to a thiazoline, which is crucial for its biological interactions.

Enzyme Inhibition

This compound has been identified as an inhibitor of eukaryotic O-GIcNAcase enzymes. These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids, making them significant in various biological processes including cellular signaling and immune responses.

Table 1: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 (µM)Reference
Eukaryotic O-GIcNAcaseCompetitive15.3
Other GlycosidasesNon-competitive25.7

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study conducted on Staphylococcus aureus and Escherichia coli showed that treatment with this compound resulted in a significant reduction in bacterial viability.

  • Staphylococcus aureus : Reduction by 70% at 50 µg/mL.
  • Escherichia coli : Reduction by 60% at 50 µg/mL.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including HeLa and HepG2 cells. The results suggest that while the compound shows some cytotoxic effects, it is relatively selective for cancer cells compared to normal cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Selectivity Index (Normal vs Cancer)
HeLa305
HepG2254
Normal Fibroblasts>100-

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. The thiazoline ring likely plays a critical role in binding to enzyme active sites or receptor sites, thereby inhibiting their function.

Molecular Docking Studies

In silico studies using molecular docking simulations have demonstrated that the compound binds effectively to the active site of O-GIcNAcase, suggesting potential for therapeutic applications.

Q & A

Q. Methodology :

Enzyme Assays :

  • Use fluorogenic substrates (e.g., 4-methylumbelliferyl-GlcNAc for OGA vs. 4-MU-GlcNAc-6-sulfate for β-hexosaminidase).
  • Measure IC₅₀ values under pH-controlled conditions (OGA at pH 6.5; β-hexosaminidase at pH 4.5) .

Structural Analysis :

  • Perform X-ray crystallography or molecular docking to compare binding modes in OGA vs. β-hexosaminidase. Note that OGA accommodates bulkier substituents in a deeper active-site pocket .

Cellular Validation :

  • Treat cell lines (e.g., HEK293) and quantify O-GlcNAc levels (via Western blot) and β-hexosaminidase activity (via lysosomal assays) .

Advanced: Resolving contradictions in O-GlcNAcylation’s role in insulin resistance using this inhibitor

Case Study :
Contradictory findings arise when OGA inhibitors like this compound are used in adipocytes or cardiomyocytes:

  • Observation : In 3T3-L1 adipocytes, PUGNAc (non-selective) induces insulin resistance, but selective inhibitors (e.g., NButGT) do not .
  • Methodological Solutions :
    • Dose-Response Analysis : Titrate inhibitor concentrations to avoid off-target effects (e.g., >1 μM PUGNAc inhibits β-hexosaminidase) .
    • Tissue-Specific Profiling : Use tissue-specific OGA knockout models to isolate O-GlcNAcylation effects. For example, cardiomyocytes from Smit1⁻/⁻ mice showed no hypertrophy despite elevated O-GlcNAc .
    • Multi-Omics Integration : Combine phosphoproteomics (insulin signaling pathways) with O-GlcNAc profiling to identify context-dependent crosstalk .

Advanced: Structural modifications to enhance blood-brain barrier permeability

Q. Design Strategies :

  • Lipophilicity Optimization : Introduce hydrophobic groups (e.g., ethylamino) to improve logP values while retaining solubility. Thiamet G (logP ~1.74) achieves brain penetration .
  • Pro-drug Approaches : Mask polar groups (e.g., hydroxyls) with esters, which are cleaved by neuronal esterases .
  • In Vivo Validation : Administer via intraperitoneal injection in rodent models and quantify brain O-GlcNAc levels using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline
Reactant of Route 2
1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.